2-(4'-Methylbenzyloxy)phenylzinc bromide is an organozinc compound that plays a significant role in organic synthesis, particularly in carbon-carbon bond formation reactions. This compound features a phenyl group attached to a zinc atom, which is further connected to a bromide ion. The presence of the methylbenzyloxy group enhances its reactivity and utility in various chemical reactions.
The compound can be synthesized from 2-(4'-Methylbenzyloxy)phenyl bromide through a reaction with zinc metal or zinc compounds. It is commonly available through chemical suppliers such as Sigma-Aldrich, which provides detailed information about its properties and applications.
2-(4'-Methylbenzyloxy)phenylzinc bromide falls under the category of organometallic compounds, specifically organozinc reagents. These compounds are widely used in synthetic organic chemistry due to their ability to act as nucleophiles in various coupling reactions.
The synthesis of 2-(4'-Methylbenzyloxy)phenylzinc bromide typically involves the following steps:
The molecular structure of 2-(4'-Methylbenzyloxy)phenylzinc bromide can be represented as follows:
CC1=CC=C(C=C1)OC2=CC=CC=C2[Zn]Br
2-(4'-Methylbenzyloxy)phenylzinc bromide is primarily utilized in:
The mechanism of action for reactions involving 2-(4'-Methylbenzyloxy)phenylzinc bromide generally follows these steps:
Kinetic studies often show that these reactions proceed via a concerted mechanism, where bond formation and breaking occur simultaneously.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3